molecular formula C10H9FO B8201160 1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene

1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene

Cat. No.: B8201160
M. Wt: 164.18 g/mol
InChI Key: UHBOLXUJETZMQE-UHFFFAOYSA-N
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Description

1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene is an aromatic compound characterized by the presence of an ethynyl group, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfur trioxide or oleum.

    Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products:

    Nitration: Formation of nitro derivatives.

    Sulfonation: Formation of sulfonic acid derivatives.

    Halogenation: Formation of halogenated derivatives.

Scientific Research Applications

1-Ethynyl-5-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-5-fluoro-2-methoxy-3-methylbenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form conjugated systems, which can interact with biological macromolecules. The fluorine atom can influence the compound’s reactivity and binding affinity to targets, while the methoxy and methyl groups can modulate its electronic properties and solubility .

Comparison with Similar Compounds

  • 1-Ethynyl-4-methoxy-2-methylbenzene
  • 1-Ethenyl-2-fluoro-3-methoxy-5-methylbenzene
  • 4-Ethynyl-1-fluoro-2-methylbenzene

Comparison: The presence of both an ethynyl group and a fluorine atom provides distinct electronic and steric effects compared to similar compounds .

Properties

IUPAC Name

1-ethynyl-5-fluoro-2-methoxy-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-4-8-6-9(11)5-7(2)10(8)12-3/h1,5-6H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBOLXUJETZMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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